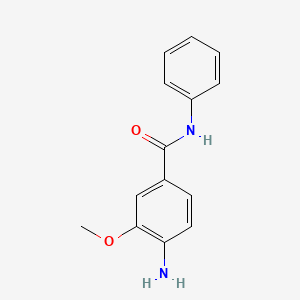

4-Amino-3-methoxy-N-phenylbenzamide

Description

Contextualization within N-Phenylbenzamide Derivatives Research

N-Phenylbenzamide and its derivatives are a well-established class of compounds recognized for their diverse biological activities. The core structure, featuring a benzamide (B126) group linked to a phenyl ring, serves as a versatile scaffold for medicinal chemists. Modifications to the phenyl and benzoyl rings can significantly influence the compound's physicochemical properties and its interaction with biological targets. Research into this family of compounds has yielded derivatives with a wide array of applications, including as anticancer, antiviral, antiprotozoal, and anticonvulsant agents. csic.esnih.govnih.govacs.orggoogle.com The general structure of N-phenylbenzamide allows for substitutions that can modulate its biological effects, making it a point of interest in drug discovery. ontosight.ai

Historical Perspective of Relevant Analogues in Chemical Biology

The history of N-phenylbenzamide analogues is rich with examples of compounds that have entered various stages of research and development. For instance, certain derivatives have been investigated for their ability to inhibit enzymes or disrupt cellular processes. A notable area of study has been their potential as anticancer agents, with some analogues showing cytotoxic effects against various cancer cell lines. nih.gov Other related compounds have been explored for their activity against infectious diseases. For example, specific substituted N-phenylbenzamide derivatives have demonstrated efficacy against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis. acs.orgnih.gov Furthermore, the antiviral potential of this class has been highlighted by derivatives showing activity against Hepatitis B virus (HBV) and Enterovirus 71. nih.govnih.gov These historical research avenues underscore the therapeutic potential that can be unlocked by modifying the basic N-phenylbenzamide structure.

Overview of Academic Research Trajectories for the Compound

A comprehensive search of scientific databases indicates a lack of a discernible academic research trajectory for 4-Amino-3-methoxy-N-phenylbenzamide. Unlike its structural isomer, 3-amino-4-methoxy-N-phenylbenzamide, which is commercially available and appears in chemical supplier catalogs and some older literature, the 4-amino-3-methoxy variant is conspicuously absent from dedicated research articles. nih.govapolloscientific.co.uk

This suggests that this compound may be a novel compound that has not yet been synthesized or characterized, or that any research conducted on it has not been published in the public domain. The focus of research in this area appears to have been on other substitution patterns of the benzamide ring, likely driven by initial findings of biological activity in those analogues.

Due to the absence of specific research findings for this compound, no data tables on its biological activity or physicochemical properties can be presented. The synthesis of this compound would likely follow standard amidation procedures, potentially starting from 4-amino-3-methoxybenzoic acid and aniline (B41778). However, without experimental data, any proposed synthetic route remains speculative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRMSRRCGFUJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 4-Amino-3-methoxy-N-phenylbenzamide

Traditional synthetic routes to this compound primarily rely on the coupling of a benzoic acid derivative with an aniline (B41778). These methods are well-documented and offer reliable access to the target compound and its analogues.

Amide Coupling via Acid Chloride Intermediates

A common and effective method for the synthesis of N-phenylbenzamides involves the use of an acid chloride intermediate. This approach typically begins with the conversion of a substituted benzoic acid to its more reactive acid chloride, which then readily reacts with an aniline to form the desired amide.

A representative synthesis of this compound can be conceptualized starting from 4-amino-3-methoxybenzoic acid. The carboxylic acid is first activated, often with thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding 4-amino-3-methoxybenzoyl chloride. This intermediate is then reacted with aniline in the presence of a base to neutralize the hydrochloric acid byproduct, yielding the final product. A patent describes a multi-step synthesis starting from 3-nitro-4-chlorobenzoic acid, which is first reacted with aniline. google.com Subsequent steps involve methoxylation and reduction of the nitro group to an amine, implicitly proceeding through an amide bond formation step that could utilize an acid chloride. google.com General procedures for the synthesis of N-benzamides often involve the reaction of the corresponding acid chloride with an amine in a suitable solvent like dichloromethane (B109758) at 0°C, followed by stirring at room temperature.

A general reaction scheme for this process is as follows:

Scheme 1: Synthesis of this compound via an acid chloride intermediate.

This method is widely applicable and can be used to synthesize a variety of N-phenylbenzamide derivatives by simply changing the starting benzoic acid and aniline components.

Carbodiimide-Mediated Amide Bond Formation

Carbodiimide coupling agents are extensively used to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare the acid chloride. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

A widely employed and efficient method for the synthesis of N-phenylbenzamide derivatives utilizes the combination of N,N′-Diisopropylcarbodiimide (DIC) as the coupling agent and N-Hydroxybenzotriazole (HOBt) as an additive. HOBt is known to suppress side reactions and minimize racemization when chiral amino acids are used.

In a typical procedure, 3-amino-4-methoxybenzoic acid is condensed with an aniline using DIC and HOBt. nih.gov The reaction is generally carried out in an appropriate solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). The use of DIC/HOBt has been successfully applied to the synthesis of a variety of N-phenylbenzamide derivatives with antiviral properties. nih.gov For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, a related compound, was achieved by condensing the corresponding carboxylic acid and aniline using DIC and HOBt.

While DIC/HOBt is a robust system, several other coupling reagents have been developed to address specific challenges in amide bond formation, such as sterically hindered substrates or sensitive functional groups. These alternatives often offer enhanced reactivity and can lead to higher yields and purities.

Some of the commonly used alternative coupling reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that forms a reactive OAt-ester.

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to HATU, it forms a highly reactive OAt-ester.

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Forms a more reactive O-6-ClBt ester compared to the OBt ester formed with HBTU.

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based coupling reagent reported to have high efficiency.

The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates and desired outcome.

Alkylation Reactions of Amine Moieties

The primary amino group at the 4-position of the benzamide (B126) ring provides a handle for further derivatization through alkylation. This allows for the introduction of various substituents, which can significantly impact the biological activity of the molecule.

N-alkylation of α-amino acid amides has been successfully achieved using alcohols as alkylating agents in the presence of a ruthenium catalyst. d-nb.info This method offers an atom-economical and environmentally friendly approach to N-alkylation. Another strategy involves the reaction of an amino-N-substituted phenylbenzamide with an α-bromoketone in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. rsc.org This reaction proceeds via nucleophilic substitution to yield N-alkylated products. rsc.org

Advanced Synthetic Strategies for N-Phenylbenzamide Derivatives

Beyond the classical methods, several advanced synthetic strategies have been developed for the construction and functionalization of N-phenylbenzamide derivatives. These modern techniques often provide access to novel structures and offer improved efficiency and selectivity.

Rhodium(III)-Catalyzed C-H Activation: This strategy enables the direct functionalization of C-H bonds, which are typically unreactive. Rhodium(III) catalysts have been employed for the ortho-C(sp²)–H annulation of N-phenylbenzamides, leading to the formation of complex fused heterocyclic systems.

Palladium-Catalyzed Synthesis: Palladium catalysis is a versatile tool in organic synthesis. It has been used for the direct synthesis of phenanthridones from benzamides through a tandem N-H/C-H arylation. researchgate.net Furthermore, palladium-catalyzed oxidative N-α,β-dehydrogenation of amides provides access to enamides, which are valuable synthetic intermediates. organic-chemistry.org However, attempts to synthesize N-phenylbenzamide from benzenesulfinate (B1229208) and phenylisocyanate via palladium-mediated extrusion-insertion were unsuccessful, yielding biphenyl (B1667301) instead. publish.csiro.au

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable method for forming chemical bonds under mild conditions. nih.gov This approach has been successfully applied to amide synthesis through various radical-mediated pathways. nih.gov Amide-directed photoredox-catalyzed C-C bond formation at unactivated sp³ C-H bonds has also been reported, showcasing the potential for late-stage functionalization. nih.gov Additionally, Ni-photoredox dual catalysis has been utilized for the N-arylation of amides. scilit.com

Interactive Data Table: Comparison of Synthetic Methodologies

| Synthetic Method | Key Reagents/Catalysts | Advantages | Potential Limitations |

| Amide Coupling via Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity, widely applicable | Requires an extra step to prepare the acid chloride, harsh reagents |

| DIC/HOBt Mediated Coupling | N,N′-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt) | Direct conversion, mild conditions, suppresses side reactions | Formation of urea (B33335) byproducts can complicate purification |

| Alternative Coupling Reagents | HATU, PyAOP, HCTU, COMU | Higher reactivity for challenging substrates | Higher cost of reagents |

| Alkylation of Amine | Alcohols/Ru catalyst, α-bromoketones/base | Allows for derivatization, atom-economical (with alcohols) | Potential for over-alkylation, requires specific catalysts or reagents |

| Advanced Strategies | Rh(III) catalysts, Pd catalysts, Photoredox catalysts | Access to novel structures, high efficiency and selectivity | Can require specialized equipment and expertise, catalyst sensitivity |

One-Pot Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.netrsc.org While a direct MCR for this compound is not prominently documented, established MCRs like the Ugi and Passerini reactions provide a conceptual framework for its potential one-pot synthesis.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino-carboxamide. nih.govsemanticscholar.org A hypothetical Ugi-type approach to a related scaffold could involve aniline (as the amine), a suitable aldehyde, an isocyanide, and 4-amino-3-methoxybenzoic acid. The flexibility of the Ugi reaction allows for significant variation in each component, enabling the creation of diverse compound libraries based on the core structure. nih.govnih.gov

The Passerini three-component reaction (P-3CR) is another classic MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy-carboxamide. wikipedia.orgorganic-chemistry.org This reaction could be envisioned to build a scaffold related to the target by using, for example, 4-amino-3-methoxybenzoic acid, an appropriate aldehyde, and phenyl isocyanide. The reaction is known to proceed rapidly in aprotic solvents and can be promoted under mechanochemical conditions, offering a green and efficient synthetic route. researchgate.netorganic-chemistry.orgresearchgate.net

| Multicomponent Reaction | Core Reactants | Potential Product Type | Key Advantages |

|---|---|---|---|

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide | High diversity, peptide-like structures, one-pot synthesis. nih.govsemanticscholar.org |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy-carboxamide | Atom economy, rapid, applicable to green chemistry methods. wikipedia.orgorganic-chemistry.org |

Ligand-Catalyzed Amidation Protocols

Direct amidation of carboxylic acids with amines is an attractive and atom-economical method for forming amide bonds, avoiding the need for pre-activation of the carboxylic acid. However, this reaction is often challenging due to the formation of a stable ammonium (B1175870) salt. Transition-metal catalysts have emerged as powerful tools to overcome this limitation. rsc.orgutexas.edu

A prominent approach involves the use of titanium-based catalysts. For instance, titanium(IV) tetrafluoride (TiF₄) has been shown to effectively catalyze the direct amidation of various aromatic and aliphatic carboxylic acids with both alkyl and aryl amines in refluxing toluene. rsc.org This protocol could be directly applied to the synthesis of this compound from 4-amino-3-methoxybenzoic acid and aniline. The reaction demonstrates broad substrate scope, tolerating both electron-donating groups (like the methoxy (B1213986) and amino groups on the acid) and various anilines. rsc.org Other transition metals, including rhodium(III), have also been utilized for C-H activation-based amidation of benzoic acids. researchgate.net

| Catalyst System | Reactants | General Conditions | Relevance to Target Compound |

|---|---|---|---|

| Titanium(IV) Fluoride (TiF₄) | Carboxylic Acid + Amine | Refluxing Toluene, 5-10 mol% catalyst | Directly applicable for coupling 4-amino-3-methoxybenzoic acid and aniline. rsc.org |

| Polybutoxytitanates | Substituted Benzoic Acid + Aniline | Boiling ortho-xylene | Catalyzes amidation, with rates influenced by electronic properties of substituents. ucj.org.ua |

| Rhodium(III) Complexes | Benzoic Acid + Isocyanate | C-H activation/cyclization | Demonstrates transition-metal-catalyzed C-N bond formation involving benzoic acids. researchgate.net |

Rational Design of Structural Analogues and Derivatives

Rational drug design often involves the systematic modification of a lead compound to enhance potency, selectivity, or pharmacokinetic properties. The this compound scaffold offers rich opportunities for such derivatization.

Modification of the Benzamide Backbone

Altering the amide bond itself is a key strategy in medicinal chemistry to improve metabolic stability and modulate physicochemical properties. nih.gov Bioisosteric replacement, where the amide group is substituted with another functional group that mimics its key electronic and steric features, is a common approach. nih.govpressbooks.pubbenthamscience.com

Common amide bioisosteres include:

Heterocycles : Five-membered rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are frequently used. nih.gov The 1,2,3-triazole, in particular, is an excellent mimic of the trans-amide bond geometry and is resistant to enzymatic cleavage. nih.govcambridgemedchemconsulting.com

Thioamides and Selenoamides : Replacing the amide oxygen with sulfur or selenium preserves the geometry of the amide bond while altering its electronic properties. In some systems, these modifications have been shown to retain biological activity. nih.gov

Other Isosteres : Functional groups like ketones, carbamates, and ureas can also serve as bioisosteres, mimicking the polarity and planar geometry of the amide bond. pressbooks.pub

Beyond isosteric replacement, direct modification of the peptide backbone, such as N-alkylation (e.g., N-methylation), can prevent interchain hydrogen bonding, increase solubility, and confer resistance to proteolytic degradation. bachem.comresearchgate.netnih.gov

| Modification Strategy | Example Bioisostere/Modification | Rationale/Effect |

|---|---|---|

| Bioisosteric Replacement | 1,2,3-Triazole | Mimics trans-amide geometry, improves metabolic stability. nih.govcambridgemedchemconsulting.com |

| Bioisosteric Replacement | 1,2,4-Oxadiazole | Mimics planarity and dipole moment, enhances metabolic stability. nih.gov |

| Bioisosteric Replacement | Thioamide (-C(S)NH-) | Preserves amide geometry while altering electronics; may retain activity. nih.gov |

| Backbone N-Alkylation | N-Methylation | Increases solubility, provides enzymatic stability. bachem.comnih.gov |

Substituent Exploration on Phenyl Moieties

The two phenyl rings of this compound provide ample opportunity for substituent modification to probe structure-activity relationships (SAR).

On the benzamide ring , the existing amino and methoxy groups dictate the initial properties. Further substitution or modification of these groups can fine-tune activity. For example, in studies of related salicylanilides, the position and nature of alkoxy groups were found to significantly impact biological activity, with lipophilicity and steric bulk being key factors. mdpi.com The presence of a chlorine atom or a nitro group on the benzamide ring has been shown in some contexts to decrease the anti-proliferative activity of N-substituted benzamide derivatives. nih.gov

On the N-phenyl moiety , a wide range of substituents can be explored. SAR studies on various benzamide classes have shown that:

Substituents at the 2-position of the N-phenyl ring can be critical for activity, potentially by engaging in chelation or specific interactions with a biological target. nih.gov

The placement of electron-withdrawing or electron-donating groups can systematically alter the electronic character of the ring and influence binding affinity. mdpi.com

In some inhibitor classes, there is significant tolerance for bulky substituents at certain positions, which can be exploited to attach solubilizing groups or other functionalities. nih.gov

| Ring | Position | Substituent Type | Observed Effect in Related Systems |

|---|---|---|---|

| N-Phenyl | 2-position | Various | Often critical for biological activity. nih.gov |

| N-Phenyl | 4-position | Electron-withdrawing (e.g., Nitro) | Can influence PET-inhibiting activity in carboxamides. mdpi.com |

| Benzamide | - | Chlorine, Nitro | Can decrease anti-proliferative activity in certain HDAC inhibitors. nih.gov |

| Benzamide | 5-position | Bulky/Cationic side chains | Tolerated in some PDGFR inhibitors, allowing for solubility enhancement. nih.gov |

Development of Hybrid Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for an improved or multi-target activity profile. nih.govnih.govtulane.edu The this compound scaffold can serve as an excellent anchor for creating such hybrids.

Examples of hybridization strategies include:

Benzamide-Peptide Hybrids : Conjugating benzamide-type molecules with linear or cyclic peptides has been used to develop novel histone deacetylase (HDAC) inhibitors. nih.gov

Benzamide-Benzimidazole Hybrids : Integrating a benzamide scaffold with a benzimidazole (B57391) moiety, another privileged structure, has been explored to create compounds with anti-inflammatory properties. nih.gov

Benzamide-Heterocycle Hybrids : The benzamide core can be linked to various other heterocyclic systems known for their biological activities, such as quinolones, coumarins, or pyridines, to generate novel multi-target agents. mdpi.comnih.govmdpi.com

This approach allows for the combination of the desirable properties of the benzamide core with the known activities of other pharmacophores, leading to novel chemical entities with potentially synergistic or additive effects.

| Hybrid Type | Combined Pharmacophores | Potential Therapeutic Area |

|---|---|---|

| Benzamide-Peptide | Benzamide + Linear/Cyclic Peptide | Anticancer (HDAC Inhibition). nih.gov |

| Benzamide-Benzimidazole | Benzamide + Benzimidazole | Anti-inflammatory. nih.gov |

| Benzamide-Pyridine-Oxadiazole | Benzamide + Pyridine + 1,2,4-Oxadiazole | Insecticidal, Fungicidal. nih.gov |

| Benzamide-Donepezil | Benzamide-like structure + N-benzylpiperidine | Neurodegenerative Disease (Cholinesterase Inhibition). nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements for Biological Activity

The essential structural features of 4-Amino-3-methoxy-N-phenylbenzamide that are responsible for its biological activity—its pharmacophore—have not been specifically mapped. Pharmacophore modeling for related N-phenylbenzamide inhibitors has been conducted in the context of their interaction with specific biological targets like protein kinases, but these models are not directly applicable to this specific compound without further investigation. scirp.org

Impact of Substituent Nature and Position on Compound Potency

Detailed studies on how different substituents on the phenyl rings of this compound influence its potency are absent from the current body of scientific literature.

The interplay of steric bulk and electronic effects of the 4-amino and 3-methoxy groups in dictating the potency of the parent compound is uncharacterized.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional arrangement of a molecule is critical for its interaction with biological receptors. However, a specific conformational analysis of this compound is not documented.

The amide bond in N-phenylbenzamides can exist in cis and trans conformations. The relative stability and biological relevance of these isomers for this compound have not been studied.

The degree of molecular flexibility, including the torsional angles between the phenyl rings and the central amide plane, is a key determinant of how a molecule fits into a receptor's binding site. While the crystal structure of the related compound 4-methoxy-N-phenylbenzamide shows a significant twist between the benzene (B151609) rings, similar data for this compound is unavailable. nih.gov

Physicochemical Property Modulation in SAR Optimization

The optimization of a lead compound into a viable drug candidate is heavily reliant on the modulation of its physicochemical properties. These properties, including lipophilicity, solubility, and metabolic stability, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, which in turn influences its efficacy and therapeutic window. In the context of this compound derivatives, SAR studies have provided insights into how structural modifications impact these key physicochemical parameters and, consequently, biological activity.

Lipophilicity (logP): The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of its ability to cross biological membranes. For N-phenylbenzamide derivatives, modifications to both the benzamide (B126) (Ring A) and the N-phenyl (Ring B) moieties can significantly alter lipophilicity.

Research into N-phenylbenzamide derivatives as potential antiviral agents has shed light on these relationships. For instance, the introduction of a bromine atom to the N-phenyl ring, as seen in 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, increases lipophilicity compared to the unsubstituted parent compound. This modification has been shown to correlate with antiviral activity against Enterovirus 71 (EV71). researchgate.netnih.gov Conversely, the introduction of more polar groups can decrease lipophilicity, which may be desirable to improve aqueous solubility.

Alkylation of the 3-amino group, for example, can impact solubility. While this modification can sometimes lead to increased metabolic stability, it may also alter the hydrogen bonding capacity of the molecule, thereby affecting its interaction with water molecules. nih.gov The balance between lipophilicity and solubility is a key consideration in the optimization of these compounds.

Metabolic Stability: The susceptibility of a compound to metabolism by enzymes in the body is a key factor in determining its half-life and duration of action. For derivatives of this compound, the amino and methoxy (B1213986) groups can be sites of metabolic transformation, such as N-dealkylation, O-demethylation, or conjugation.

One strategy to enhance metabolic stability is the alkylation of the 3-amino group. For instance, the conversion of the primary amine to a secondary amine, as in N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, has been explored to create more metabolically stable derivatives. nih.gov Such modifications aim to block or hinder the access of metabolic enzymes to labile sites on the molecule.

The following tables present data for a series of this compound analogs, illustrating the interplay between structural modifications, physicochemical properties, and biological activity.

Data Tables

Table 1: Physicochemical Properties and Biological Activity of N-Phenylbenzamide Analogs

| Compound Name | Structure | Modification vs. Parent | Calculated LogP* | Antiviral Activity (EV71 IC50, µM)** |

|---|---|---|---|---|

| This compound | Parent Compound | 2.2 | Inactive | |

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | 4-Bromo on N-phenyl ring | 3.0 | 5.7 ± 0.8 | |

| 3-Amino-N-(4-chlorophenyl)-4-methoxybenzamide | 4-Chloro on N-phenyl ring | 2.8 | 15 ± 0.6 | |

| 4-Methoxy-3-methylamino-N-phenylbenzamide | N-methylation of 3-amino group | 2.5 | Inactive |

*Calculated LogP values are estimates and can vary based on the algorithm used. **Data obtained from studies on Enterovirus 71. researchgate.netnih.gov

Molecular Mechanisms of Action and Biological Targeting

Enzyme Inhibition Profiles

The primary mechanism through which N-phenylbenzamide derivatives appear to exert their biological effects is the inhibition of various key enzymes involved in pathological processes.

There is substantial evidence that N-phenylbenzamide derivatives possess broad-spectrum antiviral properties by modulating the activity of host antiviral factors, such as Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G). nih.govtandfonline.com

APOBEC3G: The A3G protein is a host-encoded cytidine (B196190) deaminase that plays a crucial role in the innate immune response by restricting the replication of retroviruses and other viral pathogens. nih.gov Research indicates that certain N-phenylbenzamide derivatives exert their antiviral effects against Human Immunodeficiency Virus-1 (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71) by increasing the intracellular levels of A3G. nih.govtandfonline.com

A key study focused on a structurally related derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), which was synthesized from a 3-amino-4-methoxybenzoic acid precursor. nih.govtandfonline.com This compound was identified as a potent inhibitor of the Hepatitis B Virus (HBV). nih.gov The study demonstrated that IMB-0523 treatment led to a concentration-dependent increase in A3G protein levels in HepG2.2.15 cells. nih.gov This upregulation of A3G is believed to be the primary mechanism behind the observed anti-HBV activity, offering a different therapeutic approach compared to current anti-HBV drugs. nih.govtandfonline.com The compound was effective against both wild-type and lamivudine-resistant HBV strains. tandfonline.com

Table 1: In Vitro Anti-HBV Activity of IMB-0523

| Compound/Drug | Target | IC₅₀ (μM) |

|---|---|---|

| IMB-0523 | Wild-Type HBV | 1.99 |

| IMB-0523 | Drug-Resistant HBV | 3.30 |

| Lamivudine (3TC) | Wild-Type HBV | 7.37 |

| Lamivudine (3TC) | Drug-Resistant HBV | >440 |

Data sourced from Cui, A-L., et al. (2020). tandfonline.com

NS5B Polymerase: There is currently no available research in the reviewed literature to suggest that 4-Amino-3-methoxy-N-phenylbenzamide or its close derivatives inhibit the HCV NS5B polymerase.

The N-phenylbenzamide scaffold has been investigated for its potential to inhibit protein tyrosine kinases, which are critical mediators of cell signaling and are often dysregulated in cancer.

While direct studies on this compound are absent, research on other benzamide derivatives indicates potential activity in this area. For instance, benzamides and cyclic benzamidines have been designed as mimics of 4-anilinoquinazolines to specifically inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov

Furthermore, a series of novel imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for anticancer activity. nih.gov Computational docking studies for the most active compounds, specifically derivatives 4e and 4f , suggested a high binding affinity and the formation of stable complexes with the ABL1 kinase protein. nih.gov These derivatives exhibited good cytotoxic activity against several cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of Imidazole-Based N-Phenylbenzamide Derivatives

| Compound | A549 IC₅₀ (μM) | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

|---|---|---|---|

| 4e | 11.1 | 10.2 | 9.8 |

| 4f | 7.5 | 9.3 | 8.9 |

| Doxorubicin | 1.2 | 1.5 | 1.9 |

Data sourced from Kumar, R., et al. (2022). nih.gov

No specific research data was found linking this compound to the modulation of HER-2.

The benzamide structure is present in molecules that can modulate metabolic enzymes, although direct evidence for this compound is not available.

Glucokinase and SIRT2: No studies were identified that specifically assess the activity of this compound against glucokinase or SIRT2. However, other benzamide-containing structures have been developed as potent and selective inhibitors of SIRT2, a class III histone deacetylase. nih.gov For example, a series of 3-(benzylsulfonamido)benzamides were optimized as SIRT2 inhibitors. nih.gov

Additionally, derivatives of 4-amino-N-phenylbenzamide-sulfonyl chloride have been investigated as potential inhibitors of glyoxalase-I (Glo-I), a key enzyme in the detoxification of cytotoxic aldehydes, which is considered a target for cancer treatment. researchgate.net

Receptor Modulation and Ligand-Receptor Interactions

Information regarding the direct interaction of this compound with cell surface or nuclear receptors is sparse.

There is no published evidence to indicate that this compound functions as an agonist or antagonist at serotonin (B10506) (5-HT) receptors. A study focusing on arylpiperazine derivatives that incorporate a terminal benzamide fragment found that these compounds possessed moderate affinity for dopamine (B1211576) D2 receptors but showed a notable lack of affinity for 5-HT receptors. nih.gov This suggests that the benzamide moiety alone does not confer significant 5-HT receptor activity.

No research data is currently available to suggest that this compound or its close derivatives function via allosteric modulation mechanisms. While other, more complex molecules containing a benzamide fragment have been identified as allosteric modulators of targets like the SHP2 phosphatase, this mechanism has not been attributed to the simpler N-phenylbenzamide scaffold itself. nih.gov

Cellular Pathway Modulation and Signaling Interventions

There is no available scientific literature detailing the effects of this compound on the regulation of inflammatory cascades. Research into its potential interactions with key inflammatory mediators such as cytokines, chemokines, or signaling pathways like NF-κB and MAPK has not been published.

Specific studies investigating the ability of this compound to induce apoptosis or cause cell cycle arrest in any cell line are absent from the current body of scientific research. Consequently, there is no data on its potential effects on apoptotic pathways (e.g., intrinsic or extrinsic) or cell cycle checkpoints.

Intermolecular Interactions with Biomolecules

No studies have been published that characterize the protein binding affinity and specificity of this compound. There is no information available regarding its potential molecular targets or its binding kinetics with any specific proteins.

There is a lack of research on the interaction between this compound and nucleic acids. Studies to determine if this compound can intercalate into DNA or RNA, or interact with them through other mechanisms, have not been reported.

Preclinical Pharmacological Investigations

In Vitro Efficacy Studies

Antiviral Activity against Viral Pathogens (e.g., HBV, HIV-1, HCV, EV71, VEEV)

No studies reporting the in vitro antiviral activity of 4-Amino-3-methoxy-N-phenylbenzamide against Hepatitis B Virus (HBV), Human Immunodeficiency Virus-1 (HIV-1), Hepatitis C Virus (HCV), Enterovirus 71 (EV71), or Venezuelan Equine Encephalitis Virus (VEEV) were identified in the public domain.

Anticancer Activity against Established Cell Lines (e.g., A549, HeLa, MCF-7, A431)

There were no available research articles detailing the in vitro anticancer activity of this compound against the human lung carcinoma cell line (A549), human cervical cancer cell line (HeLa), human breast adenocarcinoma cell line (MCF-7), or human skin squamous cell carcinoma cell line (A431).

Anti-Inflammatory Effects in Cellular Models

No data from in vitro studies investigating the anti-inflammatory effects of this compound in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, were found.

Antimicrobial Spectrum and Potency

Information regarding the antimicrobial spectrum and potency of this compound against various bacterial or fungal strains is not available in the reviewed scientific literature.

In Vivo Disease Model Evaluation (Non-Clinical)

Efficacy in Relevant Animal Models (e.g., DHBV-infected ducks for HBV)

No published non-clinical studies evaluating the in vivo efficacy of this compound in any relevant animal models of disease, including the duck hepatitis B virus (DHBV)-infected duck model for HBV, were found.

Evaluation in Murine Cancer Xenograft Models

Notably, a series of N-substituted benzamide (B126) derivatives, designed as analogs of the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), were synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. researchgate.netnih.govresearchgate.net Several of these compounds demonstrated inhibitory activity comparable to MS-275. researchgate.netnih.gov Molecular docking studies suggested that these compounds bind to HDAC2 and HDAC8. researchgate.net

In a separate line of research, new imidazole-based N-phenylbenzamide derivatives were synthesized and assessed for their cytotoxic potential against human cancer cell lines. nih.gov Certain derivatives, particularly those with methoxy (B1213986) substitutions, exhibited significant activity. For instance, a derivative with a para-methoxy group (compound 4e) and one with an ortho-methoxy group (compound 4h) displayed pronounced IC₅₀ values against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. nih.gov The study highlighted that electron-donating groups, such as methoxy and methyl groups, tended to improve the anticancer activity of these N-phenylbenzamide derivatives. nih.gov

These findings underscore the potential of the N-phenylbenzamide scaffold as a basis for the development of novel anticancer agents. The presence of specific substituents, such as the methoxy group, appears to be a key determinant of their biological activity. However, it is important to emphasize that these results are for related compounds and not for this compound itself. Further preclinical studies, including evaluation in murine cancer xenograft models, would be necessary to determine the specific anticancer efficacy of this compound.

Table 1: In Vitro Anticancer Activity of Selected Imidazole-Based N-Phenylbenzamide Derivatives

| Compound | Substitution | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 |

| 4e | p-OCH₃ | 8.9 | 11.1 | 9.2 |

| 4h | o-OCH₃ | 9.3 | 11.9 | 11.9 |

| 4f | p-F | 7.5 | 8.2 | 8.8 |

Source: Adapted from research on new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents. nih.gov

Assessment in Animal Models of Neurological Disorders (e.g., Anticonvulsant activity in rodents for related compounds)

Direct preclinical evaluation of this compound in animal models of neurological disorders has not been extensively reported. However, studies on structurally similar compounds, particularly N-phenylbenzamide derivatives, have demonstrated significant anticonvulsant activity in rodent models, suggesting a potential area of investigation for this class of molecules.

A study focused on the synthesis and anticonvulsant evaluation of a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice revealed noteworthy findings. nih.gov These compounds were tested in the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, which are standard screening tests for anticonvulsant drugs.

The investigation found that several of the tested isatin-based derivatives provided significant protection in both the MES and PTZ models. nih.gov Of particular relevance is the observation that all methoxylated derivatives in the series (compounds 4j, 4k, and 4l) exhibited significant anti-seizure activity in the MES model. nih.gov Specifically, compounds with 2-methoxy (4j) and 4-methoxy (4l) substitutions also showed potent anticonvulsant effects against PTZ-induced seizures. nih.gov This highlights the potential importance of the methoxy group in modulating the anticonvulsant properties of N-phenylbenzamide derivatives.

The study also included neurotoxicity screening using the rotarod test to assess motor impairment. While most of the tested compounds showed a good safety profile at an initial dose, the 4-methoxy derivative (4l) did exhibit some toxicity at higher doses. nih.gov

These findings indicate that the N-phenylbenzamide scaffold, particularly with methoxy substitutions, is a promising template for the development of novel anticonvulsant agents. Further research, including the evaluation of this compound, would be warranted to explore its specific potential in treating neurological disorders such as epilepsy.

Table 2: Anticonvulsant Activity of Selected Methoxylated (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide Derivatives in Mice

| Compound | Substitution | MES Model Activity | PTZ Model Activity |

| 4j | 2-OCH₃ | Significant anti-seizure activity | Potent anti-seizure activity |

| 4k | 3-OCH₃ | Significant anti-seizure activity | No protection |

| 4l | 4-OCH₃ | Significant anti-seizure activity | Potent anti-seizure activity |

Source: Adapted from research on the synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand and its target protein.

There is no specific information available in the reviewed literature detailing molecular docking studies to predict the binding sites of this compound with any particular biological target.

Similarly, studies predicting the binding affinities (e.g., in kcal/mol) and the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) between this compound and a protein target are not documented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time.

No studies were found that specifically analyze the conformational flexibility and dynamics of this compound in different environments.

Information regarding the use of MD simulations to assess the stability of a complex formed between this compound and a protein target, often measured by root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model requires a dataset of compounds with known activities, which does not appear to have been compiled for a series specifically including this compound.

Future Research Directions and Advanced Mechanistic Elucidation

Identification of Novel Molecular Targets

Future research into 4-Amino-3-methoxy-N-phenylbenzamide will likely prioritize the identification of its specific molecular targets. Insights from analogous N-phenylbenzamide structures suggest that the broader family of these compounds may interact with key cellular proteins involved in disease pathogenesis.

A significant area of exploration is the potential for N-phenylbenzamide derivatives to modulate the activity of the Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G). This enzyme is a crucial component of the innate immune system, offering protection against retroviruses like HIV. nih.govnih.gov Certain N-phenylbenzamide derivatives have been shown to enhance the intracellular levels of APOBEC3G, thereby inhibiting viral replication. nih.govnih.gov For instance, the derivative IMB-0523, or N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), has demonstrated potent anti-Hepatitis B virus (HBV) activity, which is thought to be mediated by the upregulation of APOBEC3G. nih.govnih.gov This suggests that this compound could be investigated as a modulator of APOBEC3G, with potential applications in antiviral therapies. Future studies could employ techniques such as affinity chromatography and mass spectrometry to identify direct binding partners of the compound.

Furthermore, given the structural similarities to compounds with anticancer properties, another research direction could be the exploration of its effects on cancer-related targets. nih.gov For example, some imidazole-based N-phenylbenzamide derivatives have shown cytotoxic activity against various cancer cell lines. nih.gov Computational docking studies on these derivatives have suggested potential interactions with proteins like ABL1 kinase. nih.gov Therefore, screening this compound against a panel of kinases and other cancer-associated proteins could reveal novel therapeutic targets.

Development of Advanced Derivatization Strategies for Enhanced Selectivity

To optimize the therapeutic potential of this compound, advanced derivatization strategies will be crucial. These strategies aim to enhance the compound's selectivity towards its molecular targets, thereby increasing efficacy and reducing potential off-target effects.

One approach involves the strategic modification of the amino and methoxy (B1213986) groups on the benzamide ring, as well as substitutions on the N-phenyl ring. The synthesis of a series of N-phenylbenzamide derivatives has shown that modifications at the C-3 position of the benzene (B151609) ring A are important for anti-enterovirus 71 (EV71) activity. nih.govmdpi.com For example, starting from 3-amino-4-methoxybenzoic acid, a precursor to the title compound, various amines can be condensed to create a library of derivatives with diverse biological activities. nih.gov

The following table showcases examples of how derivatization of the core N-phenylbenzamide structure can influence biological activity, providing a basis for future synthetic efforts centered on this compound.

| Compound Name | Modification from Core Structure | Biological Activity | IC50 (µM) |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Bromo-substitution on N-phenyl ring | Anti-EV71 | 5.7 - 12 |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Chloro-substitution on N-phenyl ring and methylation of 3-amino group | Anti-HBV | 1.99 (wild-type), 3.30 (drug-resistant) |

| Imidazole-based N-phenylbenzamide derivative (4f) | Fluorine substitution | Anticancer | 7.5 - 9.3 |

This table is based on data from related N-phenylbenzamide derivatives and is intended to guide future derivatization strategies for this compound.

Future derivatization could also explore the use of advanced chemical techniques such as rhodium(III)-catalyzed C-H activation to introduce novel functional groups and create more complex, spiro-cyclic structures, which may exhibit unique biological properties. acs.org

In-depth Mechanistic Characterization of Biological Effects

A thorough understanding of the mechanism of action of this compound is paramount for its development as a therapeutic agent. This involves elucidating the downstream cellular pathways affected by the compound following its interaction with its molecular target(s).

Should this compound be found to modulate APOBEC3G, a key research focus would be to understand how it achieves this. Does it enhance the transcription or translation of the APOBEC3G gene, or does it stabilize the protein, preventing its degradation? nih.govcolumbia.edu The HIV-1 Vif protein is known to induce the degradation of APOBEC3G; therefore, investigating whether the compound interferes with the Vif-APOBEC3G interaction would be a critical line of inquiry. nih.govnih.gov

In the context of potential anticancer activity, mechanistic studies would involve assessing the compound's impact on the cell cycle, apoptosis, and signal transduction pathways. Techniques such as flow cytometry, western blotting, and gene expression profiling would be instrumental in dissecting these effects.

Exploration of Polypharmacological Approaches for Complex Diseases

Polypharmacology, the concept of a single drug acting on multiple targets, is gaining traction as a promising strategy for treating complex diseases such as cancer and infectious diseases. nih.gov The N-phenylbenzamide scaffold, with its potential to be derivatized into a wide range of active compounds, is well-suited for a polypharmacological approach.

Future research could explore the possibility that this compound or its derivatives exhibit activity against multiple targets within a single disease or across different diseases. For instance, a compound that both inhibits a viral replication enzyme and modulates a host immune response would be a powerful therapeutic. The 4-aminoquinoline (B48711) scaffold, for example, has been explored for its polypharmacological effects against malaria, cancer, and tuberculosis. nih.gov

By systematically screening this compound and its derivatives against a diverse panel of targets associated with complex diseases, researchers may uncover multi-targeted agents with enhanced efficacy and a reduced likelihood of developing resistance. This approach could lead to the development of novel treatments for some of the most challenging medical conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-3-methoxy-N-phenylbenzamide, and how can yield be optimized?

- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with an aniline derivative under basic conditions. For example, 4-Amino-3-methoxybenzoic acid can be converted to its acyl chloride intermediate using thionyl chloride, followed by reaction with aniline in the presence of a base like NaHCO₃ . Optimization includes controlling reaction temperature (0–5°C for acylation), solvent choice (dry dichloromethane or THF), and stoichiometric ratios (1:1.2 benzoyl chloride to amine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with methoxy (~δ 3.8–4.0 ppm) and amide protons (δ ~8–10 ppm) as key signals .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₃N₂O₂: m/z 241.0978) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- Methodological Answer :

- Lipophilicity : Electron-withdrawing groups (e.g., -CF₃) enhance membrane permeability but may reduce solubility. Computational tools like LogP predictors (e.g., ChemAxon) guide design .

- Bioactivity : Piperidyl or thiazole substituents (as in related compounds) improve receptor binding. For example, N-(1-methylpiperidin-4-yl) analogs show enhanced kinase inhibition .

- Experimental Validation : Perform SAR studies using in vitro assays (e.g., IC₅₀ in cancer cell lines) paired with molecular docking (AutoDock Vina) to map interactions .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48h incubation) .

- Dose-Response Analysis : Compare EC₅₀ values across studies; discrepancies may arise from varying concentrations (e.g., 1–100 µM ranges).

- Mechanistic Studies : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects or pathway-specific modulation .

Q. What computational methods are suitable for predicting the environmental impact of this compound?

- Methodological Answer :

- QSAR Modeling : Tools like EPI Suite estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC₅₀ for fish) .

- PBT Assessment : Evaluate persistence (half-life in soil/water), bioaccumulation (BCF >2,000 suggests risk), and toxicity (ECOTOX database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.